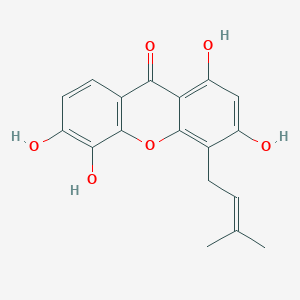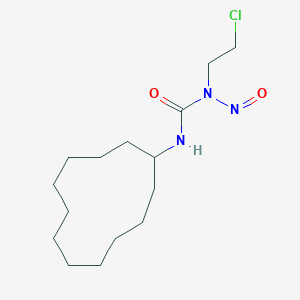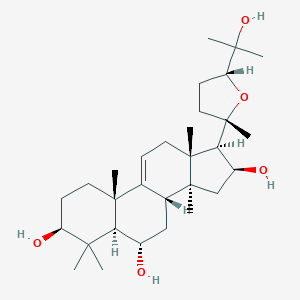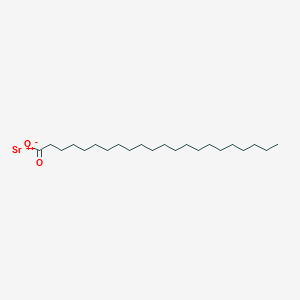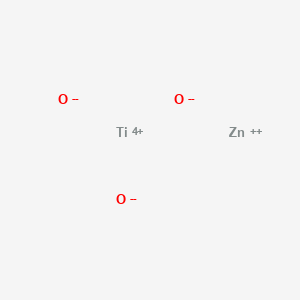
Titanium zinc oxide (TiZnO3)
説明
Titanium zinc oxide (TiZnO3) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a type of ceramic material that is composed of titanium, zinc, and oxygen atoms in a specific ratio. TiZnO3 has a crystal structure that is similar to that of perovskite, which makes it a promising material for various scientific research applications.
科学的研究の応用
Titanium zinc oxide (TiZnO3) has shown potential in various scientific research applications, including photocatalysis, gas sensing, and biomedical applications. In photocatalysis, Titanium zinc oxide (TiZnO3) can be used as a catalyst to degrade organic pollutants in water and air. In gas sensing, Titanium zinc oxide (TiZnO3) can be used to detect various gases, including carbon monoxide and nitrogen dioxide. In biomedical applications, Titanium zinc oxide (TiZnO3) has shown promising results in drug delivery, tissue engineering, and antibacterial activity.
作用機序
The mechanism of action of Titanium zinc oxide (TiZnO3) is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS) and the formation of a surface charge. The ROS generated by Titanium zinc oxide (TiZnO3) can interact with organic pollutants and bacteria, leading to their degradation or inactivation. The surface charge of Titanium zinc oxide (TiZnO3) can also interact with various molecules, including drugs and proteins, leading to their adsorption or desorption.
Biochemical and Physiological Effects:
Titanium zinc oxide (TiZnO3) has shown promising results in various biochemical and physiological effects, including antibacterial activity, cell proliferation, and drug delivery. Titanium zinc oxide (TiZnO3) has been shown to have antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. Titanium zinc oxide (TiZnO3) has also been shown to promote cell proliferation and differentiation in various cell types, including osteoblasts and fibroblasts. Titanium zinc oxide (TiZnO3) has also been investigated as a drug delivery system, showing promising results in the controlled release of drugs.
実験室実験の利点と制限
Titanium zinc oxide (TiZnO3) has several advantages and limitations for lab experiments. One advantage is its unique properties, including its photocatalytic and gas sensing properties. Titanium zinc oxide (TiZnO3) is also biocompatible, making it a promising material for biomedical applications. However, Titanium zinc oxide (TiZnO3) is difficult to synthesize, and the synthesis method can affect its properties. Titanium zinc oxide (TiZnO3) is also difficult to characterize, and its properties can vary depending on the synthesis method and conditions.
将来の方向性
There are several future directions for Titanium zinc oxide (TiZnO3), including the optimization of synthesis methods, the investigation of its properties in various applications, and the development of new applications. The optimization of synthesis methods can lead to the production of Titanium zinc oxide (TiZnO3) with improved properties and reproducibility. The investigation of its properties in various applications can lead to the discovery of new applications and the optimization of existing applications. The development of new applications, including in the fields of energy and electronics, can lead to the commercialization of Titanium zinc oxide (TiZnO3) and its widespread use in various industries.
Conclusion:
In conclusion, Titanium zinc oxide (TiZnO3) is a promising material with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Titanium zinc oxide (TiZnO3) has shown promising results in various applications, including photocatalysis, gas sensing, and biomedical applications. However, further research is needed to optimize its properties and develop new applications.
合成法
The synthesis of Titanium zinc oxide (TiZnO3) can be achieved through various methods, including sol-gel, solid-state reaction, and hydrothermal synthesis. The sol-gel method involves the formation of a gel by mixing metal alkoxides with a solvent, followed by heating and calcination to obtain the final product. The solid-state reaction method involves the reaction of metal oxides at high temperatures to form the final product. The hydrothermal synthesis method involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the final product. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
特性
IUPAC Name |
zinc;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Ti.Zn/q3*-2;+4;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBNCLFYLUNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3TiZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium zinc oxide (TiZnO3) | |
CAS RN |
12036-43-0, 12651-25-1 | |
| Record name | Zinc titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium zinc oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium zinc oxide (TiZnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium zinc trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Titanium zinc oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC TITANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7BZ613DTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




